molecular formula C15H13NO3S2 B1330955 9H-thioxanthene-2-sulfonamide, N,N-dimethyl-9-oxo- CAS No. 3285-53-8

9H-thioxanthene-2-sulfonamide, N,N-dimethyl-9-oxo-

Cat. No.: B1330955
CAS No.: 3285-53-8
M. Wt: 319.4 g/mol
InChI Key: LSCIJUOPVFDTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for synthesizing thiothixene involves the acetylation of 9-lithio-N,N-dimethylthioxanthene-2-sulfonamide. This is followed by a condensation reaction and an amine exchange to obtain the intermediate ketone . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for thiothixene are similar to laboratory synthesis but on a larger scale. These methods often involve optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Thiothixene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thioxanthene derivatives. These products can have different pharmacological properties and applications .

Scientific Research Applications

Thiothixene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiothixene is unique due to its specific receptor binding profile and its efficacy in managing treatment-resistant schizophrenia. Its chemical structure allows for distinct interactions with neurotransmitter systems, making it a valuable compound in both clinical and research settings .

Properties

IUPAC Name

N,N-dimethyl-9-oxothioxanthene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S2/c1-16(2)21(18,19)10-7-8-14-12(9-10)15(17)11-5-3-4-6-13(11)20-14/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCIJUOPVFDTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348879
Record name 9H-thioxanthene-2-sulfonamide, N,N-dimethyl-9-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3285-53-8
Record name N,N-Dimethyl-9-oxo-9H-thioxanthene-2-sulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003285538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-thioxanthene-2-sulfonamide, N,N-dimethyl-9-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N dimethyl-9-oxothioxanfhene-2-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIMETHYL-9-OXO-9H-THIOXANTHENE-2-SULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU533UK2U6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.